N-(3,5-difluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(3,5-difluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide: is a complex organic compound characterized by its unique molecular structure. This compound features a difluorophenyl group attached to an acetamide moiety, which is further linked to a pyrimidinone ring substituted with a piperidine group. The presence of fluorine atoms and the intricate arrangement of functional groups make this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure One common approach is the reaction of a suitable pyrimidinone derivative with a difluorophenylamine under specific conditions to introduce the fluorine atoms
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound's biological activity can be explored in various assays to determine its potential as a therapeutic agent. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.
Medicine: Potential applications in medicine include the development of new drugs targeting specific diseases. The compound's interaction with biological targets can be studied to assess its efficacy and safety.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and the acetamide group may play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide: is structurally similar to other fluorinated pyrimidinone derivatives.
Uniqueness: What sets this compound apart is the specific arrangement of the difluorophenyl group and the piperidine moiety, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2/c1-12-7-17(26)24(18(21-12)23-5-3-2-4-6-23)11-16(25)22-15-9-13(19)8-14(20)10-15/h7-10H,2-6,11H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWURCSTWAYVJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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